molecular formula C17H18O3 B14725337 4-(Benzyloxy)phenyl butyrate CAS No. 6638-15-9

4-(Benzyloxy)phenyl butyrate

Cat. No.: B14725337
CAS No.: 6638-15-9
M. Wt: 270.32 g/mol
InChI Key: ZOEUZNCAWXZTMB-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl butyrate is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a butyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl butyrate typically involves the esterification of 4-(benzyloxy)phenol with butyric acid or its derivatives. One common method is the Fischer esterification, which involves reacting 4-(benzyloxy)phenol with butyric acid in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl butyrate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a catalyst.

Major Products

    Oxidation: Benzyloxy group oxidation can yield 4-(benzyloxy)benzoic acid.

    Reduction: Reduction of the ester group can produce 4-(benzyloxy)phenyl butanol.

    Substitution: Nitration can yield 4-(benzyloxy)-2-nitrophenyl butyrate.

Scientific Research Applications

4-(Benzyloxy)phenyl butyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-substrate interactions due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl butyrate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)phenylacetic acid
  • 4-(Benzyloxy)phenylpropionate
  • 4-(Benzyloxy)phenylacetate

Uniqueness

4-(Benzyloxy)phenyl butyrate is unique due to its specific ester linkage, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

6638-15-9

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) butanoate

InChI

InChI=1S/C17H18O3/c1-2-6-17(18)20-16-11-9-15(10-12-16)19-13-14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3

InChI Key

ZOEUZNCAWXZTMB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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